molecular formula C12H14N2O3 B8721384 3-(Benzyloxymethyl)piperazine-2,5-dione

3-(Benzyloxymethyl)piperazine-2,5-dione

Cat. No. B8721384
M. Wt: 234.25 g/mol
InChI Key: GAFNRJALAUFPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxymethyl)piperazine-2,5-dione is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxymethyl)piperazine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxymethyl)piperazine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Benzyloxymethyl)piperazine-2,5-dione

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-(phenylmethoxymethyl)piperazine-2,5-dione

InChI

InChI=1S/C12H14N2O3/c15-11-6-13-12(16)10(14-11)8-17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,16)(H,14,15)

InChI Key

GAFNRJALAUFPCE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(C(=O)N1)COCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 ml, round-bottomed flask was charged with methyl O-benzyl-L-serylglycinate trifluoroacetate (9.37 g, 24.64 mmol) and 3:1 MeOH/triethylamine (50 mL). The mixture was then heated to reflux for 16 h. The reaction was then cooled to room temperature, concentrated, and diluted with ice cold 50% aqueous EtOH (50 mL). The resulting precipitate was collected by filtration and dried under reduced pressure to give 3-(benzyloxymethyl)piperazine-2,5-dione (3.95 g) as a white solid.
Name
methyl O-benzyl-L-serylglycinate trifluoroacetate
Quantity
9.37 g
Type
reactant
Reaction Step One
Name
MeOH triethylamine
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.